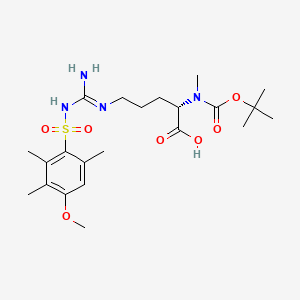

Boc-N-Me-Arg(Mtr)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O7S/c1-13-12-17(32-8)14(2)15(3)18(13)34(30,31)25-20(23)24-11-9-10-16(19(27)28)26(7)21(29)33-22(4,5)6/h12,16H,9-11H2,1-8H3,(H,27,28)(H3,23,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQFOFXVPZPGDN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672930 | |

| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125602-26-8 | |

| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-N-Me-Arg(Mtr)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-N-α-methyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly abbreviated as Boc-N-Me-Arg(Mtr)-OH. This specialized amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the construction of peptides with modified backbones to enhance their therapeutic properties.

Chemical Structure and Physicochemical Properties

This compound is an L-arginine derivative carrying three key modifications: a tert-Butoxycarbonyl (Boc) group protecting the α-amino group, a methyl group on the α-nitrogen (N-methylation), and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protecting the side-chain guanidino function.

Chemical Structure:

Physicochemical Data Summary

While extensive experimental data for this specific derivative is not widely published, the following table summarizes its known identifiers and predicted properties. Data for the closely related Boc-Arg(Mtr)-OH is included for comparison where available.

| Property | This compound | Boc-Arg(Mtr)-OH |

| CAS Number | 125602-26-8[1][2][3] | 102185-38-6[4][5] |

| Molecular Formula | C22H36N4O7S[1][2][3] | C21H34N4O7S[4][5] |

| Molecular Weight | 500.6 g/mol [1][2] | 486.58 g/mol [4][5] |

| Appearance | White to off-white powder[3] | White to slight yellow to beige powder[4] |

| Melting Point | Data not available | Data not available |

| Optical Rotation [α]D | -38 ± 2º (c=0.55 in CHCl3)[3] | +2.0 to +4.0° (c=1 in methanol)[4] |

| Boiling Point (Predicted) | 650.4 ± 65.0 °C | Not available |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | Not available |

| pKa (Predicted) | 3.96 ± 0.21 | Not available |

| Solubility | Soluble in DMF | Clearly soluble in DMF[4] |

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the N-methyl group, the arginine side chain, and the Mtr protecting group.

-

Boc Group: A sharp singlet around 1.4 ppm, integrating to 9 protons.

-

N-Methyl Group: A singlet around 2.7-3.2 ppm, integrating to 3 protons.

-

Arginine Backbone and Side Chain:

-

α-CH: A multiplet around 4.0-4.5 ppm.

-

β-CH₂, γ-CH₂, δ-CH₂: A series of multiplets between 1.5 and 3.5 ppm.

-

-

Mtr Group:

-

Aromatic Protons: A singlet for the aromatic proton on the Mtr ring around 6.5-7.0 ppm.

-

Methyl Groups: Several singlets for the three methyl groups on the aromatic ring between 2.0 and 2.6 ppm.

-

Methoxy Group: A singlet around 3.8 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display resonances corresponding to the carbonyl carbons, the carbons of the Boc and Mtr groups, and the arginine backbone and side chain.

-

Carbonyl Carbons: Signals for the carboxylic acid and the Boc carbonyl are expected in the range of 155-175 ppm.

-

Boc Group: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm.

-

N-Methyl Group: A signal around 30-35 ppm.

-

Arginine Backbone and Side Chain: Resonances for the α, β, γ, and δ carbons are expected between 25 and 55 ppm. The guanidino carbon will be further downfield.

-

Mtr Group: Aromatic carbons will resonate in the 120-160 ppm region, while the methyl and methoxy carbons will appear upfield.

Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected. Fragmentation may involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da), as well as fragmentation of the Mtr group and the arginine side chain. Softer ionization techniques like MALDI might be preferable to minimize fragmentation of the Boc group.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ from the guanidino group and the carboxylic acid OH.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region.

-

C=O Stretching: A strong absorption around 1700-1750 cm⁻¹ for the carbonyls of the Boc group and the carboxylic acid.

-

S=O Stretching: Strong absorptions characteristic of the sulfonyl group in the Mtr moiety, typically around 1350 cm⁻¹ and 1160 cm⁻¹.

-

C-N and C-O Stretching: Bands in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocols

Incorporation of this compound in Boc-SPPS

The coupling of N-methylated amino acids is often challenging due to steric hindrance. Therefore, more powerful coupling reagents and potentially longer reaction times or double coupling strategies are recommended.

Workflow for Coupling:

Coupling Workflow Diagram

Protocol:

-

Resin Preparation: Start with the peptide-resin that has a free N-terminal amine following the standard Boc-deprotection step (e.g., 50% TFA in DCM) and subsequent neutralization (e.g., 5-10% DIEA in DCM).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in N,N-dimethylformamide (DMF). Add a suitable coupling reagent. For sterically hindered N-methylated amino acids, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective choice.[7] Add DIEA (diisopropylethylamine) to the activation mixture.

-

Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 2-4 hours. The progress of the coupling can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not reliable for secondary amines.[7]

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF and then with dichloromethane (DCM).

-

Double Coupling (Optional): If the coupling is found to be incomplete, a second coupling step can be performed by repeating steps 2-4.

-

Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

Cleavage of the Mtr Group and Final Deprotection in Boc-SPPS

The Mtr group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The use of scavengers is crucial to prevent side reactions with sensitive amino acid residues.

Workflow for Cleavage and Deprotection:

References

The Strategic Application of Boc-N-Me-Arg(Mtr)-OH in Advanced Peptide Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The protected amino acid, tert-Butoxycarbonyl-N-methyl-L-arginine(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-OH, or Boc-N-Me-Arg(Mtr)-OH , serves as a critical building block in solid-phase peptide synthesis (SPPS) for the strategic incorporation of N-methylated arginine residues. This modification is a key tool in medicinal chemistry to enhance the therapeutic potential of peptides by improving their pharmacokinetic properties, such as metabolic stability, conformational rigidity, and cell permeability. This guide provides a comprehensive overview of its core applications, technical considerations for its use, and detailed experimental protocols.

Core Concepts and Applications

This compound is primarily utilized within the framework of Boc-chemistry SPPS. The Boc group provides temporary protection of the α-amino group, which is cleaved at each cycle with a moderate acid like trifluoroacetic acid (TFA). The Mtr group, a robust sulfonyl-based protecting group for the guanidino side chain of arginine, offers high stability against the repetitive acid treatments used for Boc removal. Its eventual cleavage requires strong acid conditions, typically anhydrous hydrogen fluoride (HF), which is characteristic of the final cleavage step in Boc-SPPS.

The principal driver for using this compound is the introduction of N-methylation on the peptide backbone. This seemingly minor modification has profound impacts on the resulting peptide:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly reducing enzymatic degradation and thereby extending the peptide's in vivo half-life.

-

Improved Cell Permeability: N-methylation can enhance a peptide's ability to cross cell membranes. This is particularly relevant in the design of cell-penetrating peptides (CPPs), which are often rich in arginine residues. Studies have shown that N-methylation of oligoarginine peptides can lead to increased cellular uptake compared to their non-methylated counterparts.[1][2] The increased hydrophobicity and altered hydrogen bonding capacity contribute to this improved membrane translocation.

-

Conformational Constraint: The presence of the N-methyl group restricts the rotation around the peptide bond, leading to a more defined and rigid conformation. This can be advantageous for locking a peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a specific biological target.

Technical Considerations and Data Presentation

The incorporation of N-methylated amino acids, including this compound, presents a significant synthetic challenge due to steric hindrance at the secondary amine. This can lead to slower and less efficient coupling reactions. To overcome this, more potent coupling reagents and potentially modified protocols are necessary.

Comparative Performance of Coupling Reagents

While direct, peer-reviewed quantitative comparisons for this compound are limited, data from studies on other sterically hindered and N-methylated amino acids provide valuable insights. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for such challenging couplings.

| Coupling Reagent | Class | Typical Yield (%) for Hindered Couplings | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Highly efficient for hindered couplings with rapid reaction times.[3] |

| HBTU | Aminium/Uronium Salt | 90-95 | A reliable and widely used reagent, though slightly less reactive than HATU. |

| PyBOP | Phosphonium Salt | 90-95 | Effective for hindered residues; byproducts are generally not problematic in SPPS. |

| PyAOP | Phosphonium Salt | >95 | Particularly effective for coupling N-methylated amino acids.[4] |

| DIC/HOBt | Carbodiimide/Additive | 85-90 | A classic, cost-effective choice, but may require longer reaction times or double coupling for hindered residues. |

Note: The presented yields are indicative and highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The successful incorporation of this compound requires careful optimization of the coupling step to overcome its steric bulk. The following protocols provide a general workflow for Boc-SPPS and a specific, optimized method for the coupling of sterically hindered N-methylated amino acids.

General Boc-SPPS Cycle Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

References

Technical Guide: Boc-N-Me-Arg(Mtr)-OH for Advanced Peptide Synthesis

This technical guide provides an in-depth overview of N-α-Boc-N-α-methyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly referred to as Boc-N-Me-Arg(Mtr)-OH. This specialized amino acid derivative is a critical building block for researchers and scientists in the field of peptide chemistry and drug development, particularly for the synthesis of peptides with enhanced therapeutic properties. This document outlines its chemical properties, detailed experimental protocols for its use, and the strategic implications of incorporating N-methylated arginine into peptide sequences.

Core Compound Data

This compound is a derivative of the amino acid arginine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, a methyl group on the alpha-nitrogen, and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protecting the guanidino side chain. These modifications are crucial for its application in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 125602-26-8 | [1] |

| Molecular Formula | C22H36N4O7S | [1] |

| Molecular Weight | 500.6 g/mol | [1] |

| Synonym | Boc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine | [1] |

The Role of N-Methylation in Peptide Drug Development

The incorporation of N-methylated amino acids, such as N-methyl-arginine, into peptide sequences is a key strategy for enhancing the pharmacological properties of peptide-based therapeutics. N-methylation of the peptide backbone introduces a conformational constraint and removes the amide proton, which has several significant benefits:

-

Increased Metabolic Stability: N-methylated peptides exhibit greater resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[2]

-

Improved Cell Permeability: The increased lipophilicity and reduced hydrogen bonding capacity can enhance the ability of peptides to cross cell membranes.[3] This is particularly relevant for developing orally bioavailable peptide drugs and cell-penetrating peptides.[3]

-

Modulation of Receptor Affinity: The conformational rigidity imposed by N-methylation can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for its target receptor.[2]

The diagram below illustrates the strategic benefits of incorporating N-methylated amino acids into peptide drug candidates.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence via Boc-based solid-phase peptide synthesis (SPPS), followed by deprotection and analysis.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

N-α-Boc Deprotection:

-

Neutralization:

-

Wash the resin with 5-10% DIEA in DCM for 2 minutes, repeating this step once.[5]

-

Wash the resin with DCM (3 times).

-

-

Coupling:

-

Dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

-

Add this solution to the resin, followed by the addition of DIC (2-4 equivalents).

-

Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of N-methylated amino acids can be sterically hindered and may require longer reaction times or the use of more potent coupling reagents like PyBOP.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: this test is not applicable for the N-methylated amine and should be performed on a small sample before the N-methylated residue is added to confirm the deprotection of the previous residue).

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

The following diagram outlines the general workflow for a single cycle of Boc-SPPS.

Protocol 2: Side-Chain Deprotection of Arg(Mtr)

The Mtr group is relatively acid-labile but requires stronger acidic conditions for complete removal than the Boc group.

Materials:

-

Protected peptide containing Arg(Mtr)

-

Cleavage cocktail: 5% (w/w) phenol in TFA

Procedure:

-

After peptide synthesis is complete, cleave the peptide from the resin if necessary using standard protocols (e.g., HF cleavage for Merrifield resins).

-

Dissolve the protected peptide in a solution of 5% (w/w) phenol in TFA.[6]

-

Stir the mixture at room temperature. The complete removal of the Mtr group can be slow, often requiring several hours (e.g., up to 7.5 hours).[6]

-

Monitor the deprotection reaction by HPLC to ensure complete removal of the Mtr group.[6]

-

Once the reaction is complete, evaporate the TFA.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Isolate the peptide by centrifugation or filtration and dry under vacuum.

Protocol 3: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final peptide.

Instrumentation:

-

A standard HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude or purified peptide in the mobile phase A.

-

Gradient Elution:

-

Use a linear gradient appropriate for the hydrophobicity of the peptide. A typical gradient might be from 5% to 95% of mobile phase B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at 220 nm.

-

Data Analysis: Integrate the peak areas to determine the purity of the peptide.

Signaling Pathways and Applications

This compound itself is a synthetic building block and does not directly participate in signaling pathways. However, the peptides synthesized using this derivative are of significant interest in drug discovery. N-methylated arginine residues are incorporated into peptides to modulate their interaction with various biological targets.

For example, arginine-rich cell-penetrating peptides (CPPs) are widely used to deliver therapeutic cargo into cells. N-methylation of these CPPs can enhance their cellular uptake.[3] The mechanism of uptake can involve direct translocation across the plasma membrane or endocytic pathways. Peptides containing N-methylated arginine can also be designed as inhibitors or modulators of protein-protein interactions, where the conformational constraint and altered hydrogen bonding capacity can lead to improved binding and selectivity. Research has explored their use in developing inhibitors for enzymes like protein arginine N-methyltransferases (PRMTs).[7]

The diagram below shows a generalized representation of how a peptide containing N-methylated arginine might interact with a cell.

References

- 1. chempep.com [chempep.com]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. ovid.com [ovid.com]

Navigating the Solubility of Boc-N-Me-Arg(Mtr)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-Boc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Boc-N-Me-Arg(Mtr)-OH), a critical building block in peptide synthesis. An understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, purification processes, and overall workflow efficiency in the development of peptide-based therapeutics. This document outlines the theoretical and practical aspects of the solubility of this protected amino acid, provides a detailed experimental protocol for its determination, and offers a visual workflow to guide laboratory practices.

Core Concepts in this compound Solubility

This compound is a derivative of the amino acid L-arginine, featuring three key modifications that significantly influence its solubility profile:

-

Nα-tert-butoxycarbonyl (Boc) group: This bulky, lipophilic protecting group on the alpha-amino group increases the nonpolar character of the molecule, generally enhancing its solubility in organic solvents.

-

Nα-methyl group: The presence of a methyl group on the alpha-amino nitrogen further increases the steric hindrance and lipophilicity in this region of the molecule.

-

Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl) (Mtr) group: This large, aromatic protecting group on the guanidino side chain is highly nonpolar and significantly contributes to the overall hydrophobicity of the molecule, steering its solubility towards organic media.

The interplay of the polar carboxylic acid group and the extensive nonpolar protecting groups dictates the compound's solubility. Following the principle of "like dissolves like," solvents that can effectively solvate both the polar and the substantial nonpolar regions of the this compound molecule will be the most effective.

Solubility Profile of this compound

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the public domain. However, based on the solubility of structurally similar compounds and general principles of protected amino acid solubility, a qualitative assessment can be made. Boc-protected amino acids are typically soluble in common polar aprotic solvents used in solid-phase peptide synthesis (SPPS).

Table 1: Qualitative and Quantitative Solubility of this compound

| Organic Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Expected to be soluble | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Expected to be soluble | Data not available |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.5 | Expected to be soluble | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Expected to be moderately soluble | Data not available |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | Expected to be moderately soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Expected to be soluble | Data not available |

| Methanol (MeOH) | CH₄O | 5.1 | Expected to be sparingly soluble | Data not available |

| Isopropanol (IPA) | C₃H₈O | 3.9 | Expected to be sparingly soluble | Data not available |

Note: The qualitative solubility is an educated estimation based on the chemical structure and the known solubility of similar protected amino acids. For a related compound, Boc-Arg(Mtr)-OH, it is noted to be "clearly soluble" in DMF at a concentration of 1 mmole in 2 mL.

Experimental Protocol for Determining Solubility

This section details a standardized gravimetric method for the experimental determination of the solubility of this compound in an organic solvent.

Materials:

-

This compound (solid)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps

-

Constant temperature shaker or orbital incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Record the initial weight of the solid in each vial.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation will facilitate this process.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact volume of the filtered solution collected.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vials in a vacuum oven or desiccator to evaporate the solvent completely.

-

Once the solvent has been removed, re-weigh the collection vials containing the dried solute.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solvent (mL)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A stepwise workflow for the experimental determination of solubility.

Factors Influencing the Solubility of this compound

Several factors inherent to the molecular structure of this compound and the properties of the solvent system will influence its solubility.[1]

-

Polarity: The molecule possesses both a polar carboxylic acid group and large, nonpolar protecting groups. Solvents that can effectively solvate both these moieties will be most suitable. Polar aprotic solvents like DMF and NMP are generally good choices as they can interact with the polar group while also accommodating the large nonpolar regions.

-

Steric Hindrance: The bulky Boc and Mtr groups, along with the N-methyl group, create significant steric hindrance. This can affect how solvent molecules pack around the solute, potentially limiting solubility in more ordered solvent structures.

-

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding may interact favorably with this part of the molecule.

-

Temperature: For most solids, solubility increases with temperature. Gentle warming can be employed to increase the solubility of this compound, but caution should be exercised to avoid potential degradation.[2]

-

Purity of the Compound: Impurities present in the this compound sample can affect its measured solubility.

Conclusion

References

The Mtr Protecting Group in Arginine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing arginine residues presents a unique set of challenges due to the highly basic and nucleophilic nature of the guanidinium side chain. Effective protection of this functional group is paramount to prevent side reactions and ensure the desired peptide sequence is obtained with high purity. Among the arsenal of protecting groups available, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group has historically played a significant role. This technical guide provides an in-depth analysis of the Mtr protecting group in the context of arginine derivatives, covering its application, cleavage, associated side reactions, and a comparative overview with other common arginine protecting groups.

The Role and Application of the Mtr Protecting Group

The Mtr group is an acid-labile sulfonyl-based protecting group employed to mask the guanidino functionality of arginine during solid-phase peptide synthesis (SPPS). It is compatible with both tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. In Boc chemistry, the Mtr group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF).[1] In the more widely used Fmoc strategy, the Mtr group is stable to the basic conditions required for Nα-Fmoc removal (e.g., piperidine in DMF) and is cleaved at the end of the synthesis with trifluoroacetic acid (TFA), usually in the presence of scavengers.[1][2]

The Mtr group's stability to acid is greater than that of other commonly used sulfonyl-based protecting groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[3][4] This higher stability can be advantageous in the synthesis of complex peptides where milder acid-labile protecting groups on other residues need to be selectively removed. However, this also means that harsher conditions are required for the complete removal of the Mtr group, which can lead to longer reaction times and an increased risk of side reactions.[1][5] Consequently, for routine Fmoc-SPPS, the more labile Pbf and Pmc groups have largely superseded Mtr, especially in peptides containing multiple arginine residues.[2][4] Fmoc-Arg(Mtr)-OH is therefore best utilized in the synthesis of peptides with only one or two arginine residues.[6]

Quantitative Data: A Comparative Look at Arginine Protecting Groups

The choice of protecting group significantly impacts cleavage efficiency and final peptide purity. While specific kinetic data for Mtr cleavage is dispersed throughout the literature, a comparative understanding can be gleaned from studies focusing on Pbf and Pmc, which are known to be more labile than Mtr.

| Protecting Group | Nα-Strategy | Relative Acid Lability | Typical Cleavage Time (TFA-based) | Reported Yield/Purity | Key Considerations |

| Mtr | Boc/Fmoc | Low | 3 - 24 hours[7][8] | Variable | Increased risk of side reactions due to prolonged acid exposure.[9] |

| Pmc | Fmoc | Medium | 2 - 6 hours[9] | ~46% in a 3-hour TFA treatment[9] | More acid labile than Mtr.[4] |

| Pbf | Fmoc | High | 1.5 - 3 hours[9] | ~69% in a 3-hour TFA treatment[9] | Most labile of the common sulfonyl groups.[4] |

| Tos | Boc/Fmoc | Very Low | Requires strong acid (e.g., HF)[9] | Variable | Not efficiently cleaved by TFA.[9] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Arg(Mtr)-OH

A standard cycle for the incorporation of an arginine residue using Fmoc-Arg(Mtr)-OH in SPPS is outlined below. This workflow can be performed manually or on an automated peptide synthesizer.

Cleavage of the Mtr Group and Peptide from the Resin (Fmoc-SPPS)

The removal of the Mtr group requires relatively strong acidic conditions and the use of scavengers to trap the reactive cationic species generated during cleavage.

Protocol 1: Standard TFA Cleavage

-

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture for Mtr-protected peptides is 5% (w/w) phenol in TFA.[10][11]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10]

-

Incubation: Stir the mixture at room temperature. The reaction time can vary from 3 to 24 hours, depending on the number of Arg(Mtr) residues.[7][8] It is highly recommended to monitor the cleavage of the Mtr group by HPLC.[10]

-

Peptide Isolation: a. Filter the resin and collect the filtrate. b. Evaporate the solution to dryness.[10] c. Partition the residue between water and dichloromethane.[10] d. Wash the aqueous layer with dichloromethane (4 times).[10] e. Lyophilize the aqueous layer to obtain the crude peptide.[10]

Protocol 2: Rapid Cleavage with Trimethylsilyl Bromide (TMSBr)

For peptides sensitive to prolonged acid exposure, a faster cleavage protocol can be employed.

-

Reagent Preparation: Prepare a solution of EDT (0.50 mL), m-cresol (0.1 mL), and thioanisole (1.17 mL) in TFA (7.5 mL) and cool to 0°C.[12]

-

TMSBr Addition: Add TMSBr (1.32 mL) to the cooled solution.[12]

-

Cleavage Reaction: Add the peptide-resin (200 mg) and allow the mixture to stand for 15 minutes at 0°C under a nitrogen atmosphere. This method has been shown to deprotect up to four Arg(Mtr) residues in this time.[12]

-

Peptide Isolation: a. Filter the resin and wash twice with clean TFA.[12] b. Precipitate the peptide by adding the combined filtrate to cold diethyl ether. c. Isolate the peptide by centrifugation and wash with cold ether. d. Dry the crude peptide under vacuum.

Side Reactions Associated with Mtr Cleavage

The harsh acidic conditions required for Mtr removal can lead to several side reactions, impacting the purity and yield of the final peptide.

-

Sulfonation: The cleaved Mtr group can act as a sulfonating agent. This is a significant issue, particularly with tryptophan residues, leading to the formation of Trp(Mtr) adducts.[13] To a lesser extent, sulfonation of the deprotected arginine side chain, as well as the hydroxyl groups of serine and threonine, can occur.[13] The use of scavengers like thioanisole and thiocresol is crucial to suppress this side reaction.[13] For peptides containing tryptophan, the use of N-Boc protected tryptophan (Fmoc-Trp(Boc)-OH) is strongly recommended to prevent indole modification.[12]

-

Tryptophan Alkylation: Besides sulfonation, the indole ring of tryptophan is susceptible to alkylation by carbocations generated during cleavage.

-

Incomplete Deprotection: Due to the stability of the Mtr group, incomplete removal can be a problem, especially in peptides with multiple arginine residues, leading to a heterogeneous product mixture.[1] HPLC monitoring is essential to ensure complete deprotection.[7]

Conclusion

The Mtr protecting group for arginine has been a valuable tool in peptide synthesis, particularly in scenarios requiring a more acid-stable protecting group. However, its use necessitates careful consideration of cleavage conditions and potential side reactions. The prolonged exposure to strong acids required for its removal increases the likelihood of side-chain modifications, especially sulfonation of sensitive residues like tryptophan. For many applications, particularly in Fmoc-based solid-phase peptide synthesis of sequences with multiple arginines, the more labile Pbf and Pmc protecting groups offer a more efficient and cleaner route to the target peptide. Nevertheless, a thorough understanding of the Mtr group's properties, as detailed in this guide, allows researchers to make informed decisions and troubleshoot potential issues when its specific stability profile is required for a synthetic strategy. The development of rapid cleavage protocols further enhances the utility of Mtr-protected arginine derivatives in modern peptide chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Stability and Storage of Boc-N-Me-Arg(Mtr)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-α-tert-Butoxycarbonyl-N-α-methyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, abbreviated as Boc-N-Me-Arg(Mtr)-OH. Understanding the chemical stability of this critical raw material is paramount for ensuring the integrity and success of peptide synthesis campaigns, particularly in the development of therapeutic peptides. This document synthesizes available data, outlines potential degradation pathways based on the constituent protecting groups, and provides detailed protocols for handling and stability assessment.

Physicochemical Properties and Structural Features

This compound is a derivative of the amino acid arginine, modified with three key protective groups: a tert-butoxycarbonyl (Boc) group on the α-amino group, a methyl group also on the α-nitrogen, and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the side-chain guanidino function. The N-methylation introduces steric hindrance, which can enhance the proteolytic stability of the resulting peptide but also presents challenges during peptide coupling reactions.

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is not extensively published, a robust understanding of its stability can be inferred from the known behavior of its constituent protecting groups and closely related analogs. The primary liabilities for this compound are the acid-labile Boc group and the conditions required for the eventual cleavage of the highly stable Mtr group.

2.1. Acid Lability of the Boc Group:

The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis, which yields tert-butanol and carbon dioxide, leaving a free N-methyl-α-amino group. This deprotection is the basis of its use in solid-phase peptide synthesis (SPPS). However, inadvertent exposure to acidic environments during storage or handling can lead to premature deprotection and compromise the purity of the starting material.

2.2. Stability of the Mtr Group:

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is one of the most stable sulfonyl-based protecting groups for the arginine side chain. Its removal requires strong acid conditions, typically treatment with trifluoroacetic acid (TFA) for extended periods.[1] It is significantly more stable than other common arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[1] This high stability makes it less susceptible to degradation under routine handling and storage conditions but requires careful consideration during the final peptide cleavage step to avoid side reactions on the peptide itself.

2.3. Influence of N-Methylation:

The presence of the N-methyl group can influence the reactivity of the molecule. While it enhances steric bulk, potentially slowing down some degradation reactions, it does not fundamentally alter the susceptibility of the Boc group to acid hydrolysis.

Potential Degradation Pathway Overview

Recommended Storage Conditions

To maintain the long-term purity and stability of this compound, the following storage conditions are recommended, based on data for the closely related, non-methylated analog, Boc-Arg(Mtr)-OH.

| Condition | Solid Compound | Stock Solution |

| Temperature | 15-25°C (Short-term)[2] | -20°C (up to 1 year)[3] |

| 2-8°C (Long-term, recommended) | -80°C (up to 2 years)[3] | |

| Atmosphere | Store under inert gas (Argon or Nitrogen) | Aliquot to minimize freeze-thaw cycles |

| Light | Protect from light | Store in amber vials |

| Moisture | Store in a desiccator or dry cabinet | Use anhydrous solvents for preparation |

Experimental Protocols

4.1. Protocol for Handling and Weighing:

-

Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

-

Inert Atmosphere: If possible, perform weighing and handling in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly in a fume hood with low humidity.

-

Dispensing: Use clean, dry spatulas and weighing instruments. Avoid introducing any contaminants into the main stock.

-

Sealing: After dispensing, flush the container with an inert gas before tightly resealing.

-

Cleaning: Clean any spills promptly and dispose of waste according to institutional guidelines.

4.2. Protocol for Stability Assessment by HPLC:

This protocol provides a general method for assessing the stability of this compound under specific stress conditions.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several vials for stress testing (e.g., exposure to elevated temperature, acidic pH, or basic pH).

-

Prepare a control sample stored at -80°C.

-

-

Stress Conditions:

-

Thermal Stress: Incubate samples at various temperatures (e.g., 40°C, 60°C) for defined time points (e.g., 1, 3, 7, 14 days).

-

Acidic/Basic Stress: Adjust the pH of the sample solutions using dilute HCl or NaOH and incubate at room temperature for defined time points.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient to resolve the parent compound from potential degradants (e.g., 10-90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Data Analysis:

-

Inject the control and stressed samples at each time point.

-

Calculate the percentage of the parent peak area relative to the total peak area to determine the extent of degradation.

-

Identify any new peaks that appear as potential degradation products.

-

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability and integrity for use in peptide synthesis.

Conclusion

The stability of this compound is critical for the successful synthesis of N-methylated arginine-containing peptides. While this derivative is generally stable as a solid under recommended storage conditions, its susceptibility to acid-catalyzed degradation of the Boc group necessitates careful handling to prevent exposure to moisture and acidic environments. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the high purity of this reagent, leading to more reliable and reproducible results in their drug discovery and development efforts.

References

Technical Guide: Boc-N-Me-Arg(Mtr)-OH for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-N-Me-Arg(Mtr)-OH, a specialized amino acid derivative crucial for peptide synthesis and drug development. Due to the limited availability of public-facing technical data for this specific compound, this guide leverages information from commercially available, closely related analogues, such as Boc-Arg(Mtr)-OH, to provide researchers with reliable benchmarks for supplier evaluation, purity assessment, and experimental design.

Supplier and Product Information

This compound (N-α-tert-Butoxycarbonyl-N-α-methyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine) is a niche reagent available from a select number of chemical suppliers. While comprehensive certificates of analysis are not always publicly accessible, the following suppliers have been identified as sources for this compound. Researchers are advised to request lot-specific data prior to purchase.

| Supplier | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ChemPep | This compound | 125602-26-8 | C₂₂H₃₆N₄O₇S | 500.6 |

| Chemrio | This compound | 125602-26-8 | C₂₂H₃₆N₄O₇S | 500.61 |

Purity and Quality Benchmarks

To establish a reasonable expectation of purity for this compound, this section details the specifications for the widely used and well-characterized analogue, Boc-Arg(Mtr)-OH, supplied by Novabiochem® (Sigma-Aldrich). These benchmarks are typical for high-quality amino acid derivatives used in solid-phase peptide synthesis (SPPS).

| Parameter | Specification | Method |

| Purity (HPLC) | ≥98.0% (area %) | Reverse-Phase High-Performance Liquid Chromatography |

| Purity (TLC) | ≥98% | Thin-Layer Chromatography |

| Identity | Conforms to structure | Infrared Spectroscopy (IR) |

| Appearance | White to off-white powder | Visual Inspection |

| Solubility | Clearly soluble (1 mmol in 2 mL DMF) | Visual Inspection |

| Optical Rotation | +2.0 to +4.0° (c=1 in Methanol) | Polarimetry |

Experimental Protocols for Quality Assessment

The following are representative protocols for assessing the purity of protected amino acids like this compound, based on standard methodologies in peptide chemistry.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for determining the purity of amino acid derivatives. The method separates the main compound from any impurities based on hydrophobicity.

Objective: To quantify the purity of the amino acid derivative by measuring the area percentage of the main peak.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typical. For example, 5% to 95% B over 25 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition or a suitable solvent like acetonitrile.

-

Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively assessing purity and identifying the presence of major impurities.

Objective: To visualize the primary compound and any significant impurities.

Methodology:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Sample Application: Spot a dilute solution of the compound (in a volatile solvent like DCM or Methanol) onto the TLC plate baseline.

-

Mobile Phase (Eluent): A variety of solvent systems can be effective. A common system for Boc-protected amino acids is a mixture of a non-polar and a polar solvent, such as:

-

Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5 v/v)

-

Ethyl Acetate : Hexanes (e.g., 1:1 v/v)

-

n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v)[1]

-

-

Development: Place the plate in a sealed chamber containing the mobile phase and allow the solvent front to ascend near the top of the plate.

-

Visualization:

-

Examine the dried plate under UV light (254 nm) to visualize UV-active spots.

-

Stain the plate with a suitable reagent. Ninhydrin stain is commonly used for free amines, but for N-terminally protected amino acids, a more general stain like potassium permanganate or iodine vapor is necessary to visualize the compound.

-

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key conceptual workflows relevant to the use of this compound in a research setting.

Caption: Workflow for Procurement and Use of Amino Acid Derivatives.

This second diagram illustrates the logical relationship of protecting groups in Boc-based solid-phase peptide synthesis (SPPS), which is the primary application for this reagent.

Caption: Protecting Group Strategy in Boc-SPPS.

References

Function of Boc protecting group in peptide chemistry

An In-depth Technical Guide on the Core Function of the Boc Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide chemistry, enabling the stepwise and controlled synthesis of peptides. Its strategic use in solid-phase peptide synthesis (SPPS) has been pivotal in the development of peptide-based therapeutics and research tools. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its mechanism of action, application in SPPS, and the critical experimental protocols for its use.

The primary function of the Boc group is to temporarily protect the α-amino group of an amino acid, preventing it from participating in unwanted side reactions during peptide bond formation.[1] The Boc group is a carbamate that renders the amino group nucleophilically inert.[1] Its utility is defined by its stability under a range of conditions and its susceptibility to cleavage under specific, controlled acidic conditions.[1]

Introduction of the Boc Group (Protection)

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[2]

Mechanism of Boc Protection:

The amino group of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the Boc-protected amino acid, tert-butanol, and carbon dioxide.[2][3]

Mechanism of Boc protection of an amino acid.

Removal of the Boc Group (Deprotection)

The acid-labile nature of the Boc group allows for its selective removal.[1] This is most commonly achieved using moderately strong acids like trifluoroacetic acid (TFA).[1][4] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[5]

Mechanism of Boc Deprotection:

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA). This is followed by the heterolytic cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid derivative. The carbamic acid is unstable and spontaneously decarboxylates to yield the deprotected amine and carbon dioxide.[5]

Mechanism of acid-catalyzed Boc deprotection.

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical approach in SPPS.[6] This strategy relies on graduated acid lability, where the Nα-Boc group is removed by a moderate acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[4][6]

A typical Boc-SPPS cycle involves the following steps:

-

Deprotection: Removal of the N-terminal Boc group with TFA in dichloromethane (DCM).[4]

-

Neutralization: Neutralization of the resulting trifluoroacetate salt with a base like diisopropylethylamine (DIEA).[6]

-

Coupling: Coupling of the next Nα-Boc-protected amino acid, activated by a coupling reagent.[4]

-

Washing: Washing the resin to remove excess reagents and byproducts.[4]

This cycle is repeated until the desired peptide sequence is assembled.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Data Presentation: Comparison of Deprotection Reagents

The choice of acid for Boc deprotection can influence reaction time, yield, and product purity.[7] Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents.[7]

| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |

| Typical Concentration | 20-50% in Dichloromethane (DCM)[7] | 4M in Dioxane; 1M-4M in other organic solvents (e.g., MeOH, EtOAc)[7] |

| Reaction Time | Generally 30 minutes to a few hours at room temperature.[5][7] | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on conditions.[7] |

| Yield | Typically high to quantitative.[7] | Typically high to quantitative, often exceeding 95%.[5] |

| Product Purity | Generally high, though the TFA salt can sometimes be oily.[7][8] | Often high, with the hydrochloride salt frequently being a crystalline solid, aiding purification.[7][8] |

| Selectivity | May cleave other acid-sensitive protecting groups.[7] | Can offer better selectivity depending on the solvent and concentration. |

| Side Reactions | The intermediate t-butyl cation can cause alkylation of nucleophilic residues (e.g., Trp, Met).[7] | Similar potential for t-butyl cation side reactions.[7] |

Experimental Protocols

Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid using di-tert-butyl dicarbonate.[1]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]

-

Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.[1]

-

Cool the reaction mixture to 0 °C.[1]

-

Add di-tert-butyl dicarbonate portion-wise while stirring.[1]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]

-

Concentrate the reaction mixture to remove the organic solvent.[1]

-

Cool the aqueous solution and acidify to pH 2-3 with 1M HCl.[1]

-

Extract the product with ethyl acetate.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.[1]

Protocol for Boc Deprotection in SPPS

This protocol outlines the removal of the N-terminal Boc group from a peptide-resin.[4]

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

Procedure:

-

Swell the peptide-resin in DCM for 30-60 minutes.[4]

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.[4]

-

Agitate the mixture for a pre-wash of 5 minutes.[4]

-

Continue agitation for an additional 15-25 minutes for complete deprotection.[4]

-

Drain the TFA solution.

-

Wash the resin with DCM (3 times) and IPA (2 times) to remove excess TFA.[4]

-

Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[6]

-

Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.

Side Reactions and Mitigation Strategies

During the acid-catalyzed deprotection of the Boc group, the generated tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic amino acid side chains such as tryptophan (Trp), cysteine (Cys), and methionine (Met).[6] To prevent these undesired modifications, scavengers are added to the deprotection solution.[6]

Common Scavengers and Their Targets:

| Scavenger | Target Residue(s) | Concentration |

| Dithioethane (DTE) | Trp, Cys, Met | 0.5% |

| Anisole | Trp | |

| Thioanisole | Trp |

Glutamic acid residues can undergo side reactions during HF cleavage, leading to the formation of a pyroglutamine residue or an aryl ketone if a scavenger like anisole is present.[9] Additionally, diketopiperazine formation can occur at the dipeptide stage, especially with proline, though it is less prevalent in Boc-based synthesis compared to Fmoc-based methods.[9]

Conclusion

The Boc protecting group remains an indispensable tool in peptide chemistry. Its predictable reactivity, coupled with well-established protocols, allows for the reliable synthesis of a wide range of peptides. A thorough understanding of its chemistry, including the mechanisms of protection and deprotection, potential side reactions, and appropriate mitigation strategies, is crucial for researchers, scientists, and drug development professionals aiming to synthesize complex and high-purity peptides. The choice between different deprotection reagents and the use of appropriate scavengers should be carefully considered based on the specific peptide sequence and the desired outcome.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-N-Me-Arg(Mtr)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can enhance proteolytic stability, improve membrane permeability, and modulate the conformational properties of peptides, often leading to improved therapeutic profiles. Boc-N-Me-Arg(Mtr)-OH is a key building block for introducing N-methylated arginine into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS). The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group provides robust protection for the guanidinium function of arginine, which can be cleaved under strong acidic conditions.

This document provides a detailed protocol for the solid-phase synthesis of peptides containing this compound, addressing the specific challenges associated with the coupling of this sterically hindered amino acid.

Data Presentation

The successful incorporation of this compound requires optimized conditions to overcome the steric hindrance posed by the N-methyl group. The following table summarizes typical quantitative data for the synthesis of a model peptide containing an N-methylated arginine residue. These values are illustrative and may vary depending on the peptide sequence, scale, and instrumentation.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.3 - 0.7 mmol/g | Merrifield or PAM resin are commonly used for Boc-SPPS. |

| This compound Equivalents | 2 - 4 eq. | Higher equivalents are used to drive the coupling reaction to completion. |

| Coupling Reagent Equivalents | 2 - 4 eq. | HATU, HBTU, or PyBOP are recommended for sterically hindered couplings. |

| Base Equivalents (DIEA) | 4 - 8 eq. | N,N-Diisopropylethylamine is a common non-nucleophilic base used in SPPS. |

| Coupling Time | 2 - 4 hours | Extended coupling times or double coupling may be necessary.[1] |

| Coupling Efficiency (N-Me-Arg) | 90 - 98% | Monitored by a qualitative test such as the Bromophenol Blue test.[2][3] |

| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on the length and sequence of the peptide. |

| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required to obtain the final product at high purity. |

| Final Purified Peptide Yield | 10 - 30% | Post-purification yield will vary based on the crude purity and purification method. |

Experimental Protocols

This section details the step-by-step methodology for the incorporation of this compound into a peptide chain using manual Boc-SPPS.

Resin Selection and Swelling

-

Resin: Choose a suitable resin for Boc chemistry, such as Merrifield or PAM resin, with a substitution level of 0.3-0.7 mmol/g.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin).

-

Swell the resin in DCM for at least 30 minutes.

-

Boc Deprotection

-

Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Procedure:

-

Drain the DCM from the swollen resin.

-

Add the 50% TFA/DCM solution to the resin and shake for 2 minutes.

-

Drain the solution.

-

Add a fresh portion of 50% TFA/DCM and shake for 20-30 minutes.

-

Drain the solution and wash the resin with DCM (3 x 10 mL/g).

-

Neutralization

-

Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

-

Procedure:

-

Add the 10% DIEA/DCM solution to the resin and shake for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 x 10 mL/g) to remove excess base.

-

Coupling of this compound

Due to the steric hindrance of the N-methyl group, a highly efficient coupling reagent is required. HATU is recommended for this step.

-

Reagents:

-

This compound (3 equivalents)

-

HATU (2.9 equivalents)

-

DIEA (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a separate vial, dissolve this compound and HATU in DMF.

-

Add DIEA to the solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Shake the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.[1]

-

Monitoring the Coupling Reaction

The Kaiser test is not suitable for monitoring the coupling to a secondary amine. The Bromophenol Blue test is a recommended alternative.[2][3]

-

Procedure (Bromophenol Blue Test):

-

Take a small sample of the resin beads.

-

Wash the beads with DMF.

-

Add a few drops of 0.04% Bromophenol Blue in DMF.

-

Observe the color. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[3]

-

Capping (Optional)

If the coupling is incomplete after a prolonged reaction or a second coupling, it is advisable to cap the unreacted amino groups to avoid the formation of deletion peptides.

-

Reagents: Acetic anhydride (10 eq.), DIEA (10 eq.) in DMF.

-

Procedure:

-

Treat the peptide-resin with the capping solution for 30 minutes.

-

Wash the resin with DMF and DCM.

-

Chain Elongation

Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the Mtr and other side-chain protecting groups. A strong acid cocktail containing scavengers is required.

-

Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole. This cocktail is effective for cleaving peptides containing arginine with sulfonyl-based protecting groups like Mtr.

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (10 mL/g of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

References

Coupling Reagents for Boc-N-Me-Arg(Mtr)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Boc-N-Me-Arg(Mtr)-OH, into peptide sequences is a critical strategy for enhancing proteolytic stability, increasing membrane permeability, and constraining peptide conformation. However, the steric hindrance posed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. The selection of an appropriate coupling reagent and optimization of reaction conditions are paramount for the successful synthesis of N-methylated peptides.

These application notes provide a comprehensive overview of suitable coupling reagents for the incorporation of this compound, complete with detailed experimental protocols and a comparative analysis of their performance.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a decisive factor in overcoming the steric hindrance associated with N-methylated amino acids. Reagents are typically categorized as carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings involving residues like this compound, phosphonium and aminium/uronium salt-based reagents are generally preferred due to their higher reactivity.

While direct quantitative comparative studies for this compound are not extensively available in the literature, the following table summarizes the performance of commonly used coupling reagents for sterically hindered and N-methylated amino acids, providing a strong indication of their efficacy.

| Coupling Reagent | Reagent Type | Relative Reactivity/Efficiency | Advantages | Disadvantages/Side Reactions |

| HATU | Aminium/Uronium Salt | Very High | Highly effective for hindered couplings, fast reaction rates, and generally low epimerization.[1][2] | Can cause guanidinylation of the N-terminus if used in excess.[1] |

| HBTU/TBTU | Aminium/Uronium Salt | High | Cost-effective and reliable for many standard couplings.[1] | Less effective than HATU for highly hindered systems; may lead to incomplete reactions.[1] |

| PyAOP | Phosphonium Salt | Very High | Especially effective for coupling N-protected N-methyl amino acids.[1] Byproducts are generally not problematic. | Can be less reactive than some aminium/uronium salts for the most challenging couplings. |

| PyBOP | Phosphonium Salt | High | Byproducts are generally not problematic.[3] | Can be less reactive than HATU or PyAOP for highly hindered couplings. |

| DIC/HOBt | Carbodiimide | Moderate | Cost-effective and widely used. | Generally less effective for sterically hindered couplings; risk of N-acylurea formation and racemization.[1] |

| PyBrOP | Phosphonium Salt | Very High | Highly reactive and effective for difficult couplings, including N-methyl amino acids.[4] | High reactivity can sometimes lead to side reactions if not carefully controlled. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various recommended reagents in manual Boc-SPPS.

Protocol 1: Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective aminium salt-based coupling reagent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to the resin substitution) and HATU (1.95 equivalents) in DMF.

-

Add DIPEA (4.0 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the swollen peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. For the sterically hindered this compound, a longer coupling time is recommended.

-

Monitor the coupling reaction for completion using a qualitative test for secondary amines (e.g., chloranil test). The Kaiser test is not suitable for N-methylated amino acids.

-

Once the coupling is complete (negative chloranil test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

If the chloranil test indicates incomplete coupling, a second coupling can be performed by repeating steps 4-7.

Protocol 2: Coupling using PyAOP

This protocol employs (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), a phosphonium salt-based reagent particularly effective for N-methylated amino acids.[1]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

PyAOP

-

DIPEA

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

In a separate reaction vessel, dissolve this compound (2.0 equivalents) and PyAOP (2.0 equivalents) in DMF.

-

Add DIPEA (4.0 equivalents) to the solution.

-

Add the coupling mixture to the swollen peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction completion with the chloranil test.

-

Upon completion, drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

If necessary, perform a double coupling.

Protocol 3: Coupling using PyBrOP

This protocol uses Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP), a highly reactive phosphonium salt-based reagent suitable for difficult couplings.[4]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

PyBrOP

-

DIPEA

-

DCM or DMF, peptide synthesis grade

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.[4]

-

In a separate vessel, dissolve this compound (2.0 equivalents) in DCM or DMF and add it to the resin.[4]

-

Add PyBrOP (2.0 equivalents) to the resin suspension and cool the mixture to 0°C.[4]

-

Add DIPEA (6.0 equivalents) and mix for 1 minute at 0°C, then for 1 hour at room temperature.[4]

-

Monitor the reaction completion with the chloranil test.

-

Filter the resin and wash thoroughly with DCM.[4]

Protocol 4: Coupling using DIC/HOBt

This protocol describes the use of the carbodiimide-based coupling method with N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). While less potent, it is a cost-effective option.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

DIC

-

HOBt

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.[4]

-

In a separate vessel, dissolve this compound (2.5 equivalents) and HOBt (2.5 equivalents) in DMF.

-

Add the amino acid/HOBt solution to the resin.

-

Add DIC (2.5 equivalents) to the resin suspension.

-

Agitate the mixture at room temperature. A longer reaction time (4-12 hours) or double coupling is often necessary for N-methylated amino acids with this method.

-

Monitor the reaction completion with the chloranil test.

-

Once complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

Visualizing the Workflow

The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides containing this compound.

Conclusion

The successful incorporation of the sterically demanding this compound residue in SPPS is highly dependent on the choice of coupling reagent. For optimal results in terms of yield and purity, the use of highly reactive phosphonium or aminium/uronium salt-based reagents such as HATU, PyAOP, or PyBrOP is strongly recommended. While standard carbodiimide methods like DIC/HOBt can be employed, they often require longer reaction times and may result in lower coupling efficiencies. The provided protocols offer a starting point for the optimization of the coupling of this challenging amino acid derivative. Researchers should monitor the reaction progress carefully and consider double coupling or adjusting reaction times and temperatures to ensure the successful synthesis of their target N-methylated peptide.

References

Application Notes and Protocols for the Cleavage of the Mtr Protecting Group from Arginine Side Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction